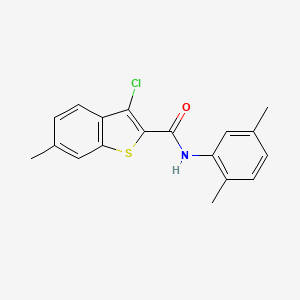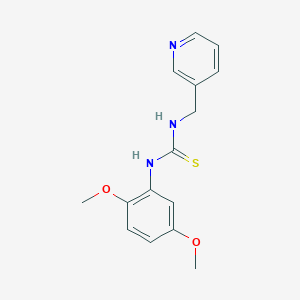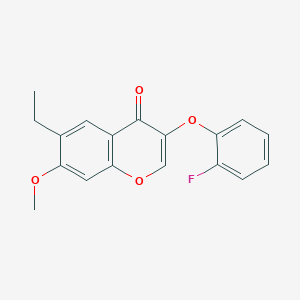
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one, also known as EFCM, is a synthetic flavone derivative that has gained significant attention due to its potential applications in scientific research. This compound is known to exhibit several biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one is not fully understood. However, it has been suggested that 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one exerts its biological activities by modulating various signaling pathways. For example, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. Additionally, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been reported to exhibit several biochemical and physiological effects. For example, it has been shown to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been reported to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been shown to scavenge free radicals and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one is its potential applications in scientific research. It exhibits several biological activities and can be used to study various signaling pathways involved in inflammation, cancer, and oxidative stress. Additionally, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations associated with the use of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one in lab experiments. For example, the mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, the toxicity and pharmacokinetics of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one are not well characterized, and more studies are needed to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one and its potential applications in cancer therapy. Furthermore, the safety and efficacy of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one need to be further characterized, and more studies are needed to determine its pharmacokinetics and toxicity.
Synthesis Methods
The synthesis of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one involves the reaction of 6-ethyl-4H-chromen-4-one with 2-fluorophenol and sodium hydride in the presence of dimethylformamide. The reaction mixture is then heated at 120°C for several hours to form the desired product. This method has been reported to yield 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one in good to excellent yields with high purity.
Scientific Research Applications
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one has been reported to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
6-ethyl-3-(2-fluorophenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-3-11-8-12-16(9-15(11)21-2)22-10-17(18(12)20)23-14-7-5-4-6-13(14)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLYDOGXMDUYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


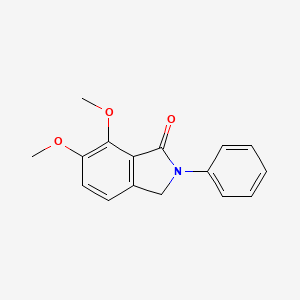
![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)
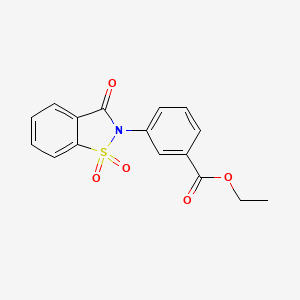
![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)
![[(2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5727033.png)
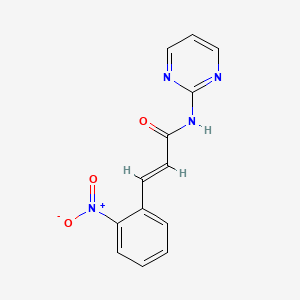
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)
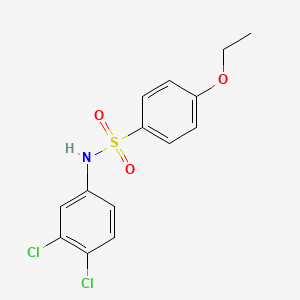
![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)
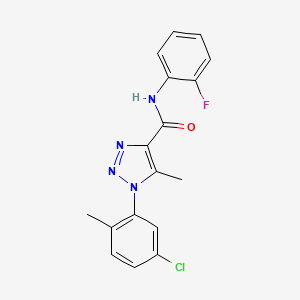
![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)
